![molecular formula C28H24N4OS B407839 4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B407839.png)
4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazolone ring, and various aromatic substituents
Méthodes De Préparation
The synthesis of 4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 4-(4-methylphenyl)-1,3-thiazol-2-amine, followed by cyclization with phenylhydrazine and subsequent oxidation to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Analyse Des Réactions Chimiques
4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields .
Applications De Recherche Scientifique
4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of 4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of structural features and bioactivity. Similar compounds include:
4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one: This compound shares the dimethylaminobenzylidene moiety but differs in the heterocyclic ring structure.
N’-(4-(diethylamino)benzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar pyrazole core but different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which contribute to its diverse range of applications and bioactivity.
Propriétés
Formule moléculaire |
C28H24N4OS |
|---|---|
Poids moléculaire |
464.6g/mol |
Nom IUPAC |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H24N4OS/c1-19-9-13-21(14-10-19)25-18-34-28(29-25)32-27(33)24(26(30-32)22-7-5-4-6-8-22)17-20-11-15-23(16-12-20)31(2)3/h4-18H,1-3H3/b24-17+ |
Clé InChI |
ZWVNMDDIGJJGNI-JJIBRWJFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/C(=N3)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)C(=N3)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)C(=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


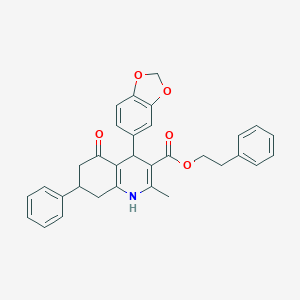
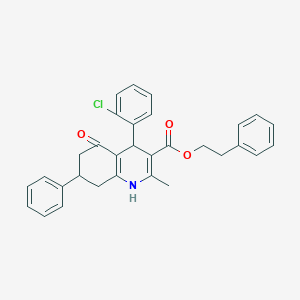
![4,6-Bis[2-(4-isopropylphenyl)vinyl]-2-pyrimidinol](/img/structure/B407759.png)
![3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B407761.png)
![6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B407763.png)
![4-hexadecyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B407764.png)
![2-[(4-Amino-3-bromo-5-chloroanilino)carbonyl]benzoic acid](/img/structure/B407766.png)
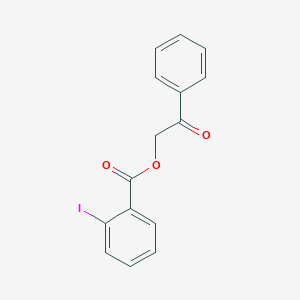
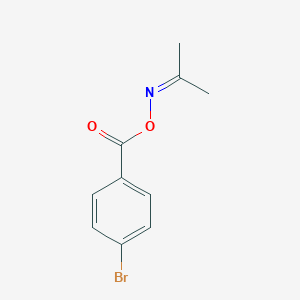

![3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B407773.png)
![N'-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B407774.png)
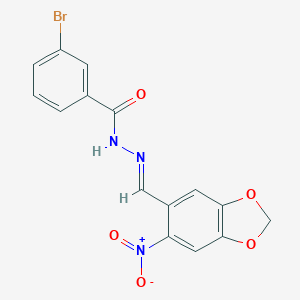
![N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B407778.png)
